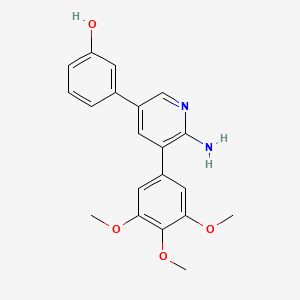
オベスタチン (ヒト)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
オベスタチン (ヒト) は、胃や小腸の特殊な上皮細胞で産生されるペプチドホルモンです。 当初は食欲抑制ペプチドとして同定され、食欲を抑制すると考えられていましたが、摂食量への影響は議論の的となっています 。 オベスタチンは、別のペプチドホルモンであるグレリンをコードする同じ遺伝子によってコードされ、C-グレリンから切断されると推測されています .
科学的研究の応用
Obestatin has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, obestatin is studied for its role in regulating appetite, energy balance, and gastrointestinal motility . In medicine, obestatin is being investigated for its potential therapeutic applications in conditions such as obesity, diabetes, and cardiovascular diseases . In industry, obestatin is used in the development of peptide-based drugs and diagnostic tools .
作用機序
オベスタチンは、特定の受容体とシグナル伝達経路と相互作用することでその効果を発揮します。 当初はGPR39がオベスタチン受容体として機能すると考えられていましたが、最近の調査結果では、これは可能性が低いことが示されています 。オベスタチンは、複雑な腸脳ネットワークの一部として機能し、脳に満腹または空腹をシグナル伝達します。 食欲抑制ホルモンとして働き、摂食量を減らし、体重増加を抑制します 。 オベスタチンの作用機序に関与する正確な分子標的と経路については、まだ調査中です .
類似化合物の比較
オベスタチンは、グレリンと密接に関連しており、どちらも同じ前駆体分子であるプレプログレリンから派生しています 。 グレリンは食欲を刺激し、体重増加を促進しますが、オベスタチンは反対の効果があり、摂食量を減らし、体重増加を抑制します 。 他の類似した化合物には、別の食欲抑制ペプチドであるネスタチン-1、胃腸の運動に関与するモチリンなどがあります 。 オベスタチンは、グレリンの作用に対抗する独自の能力と潜在的な治療用途により、科学研究において非常に興味深い化合物となっています .
生化学分析
Biochemical Properties
Obestatin (human) plays a significant role in biochemical reactions, particularly in the regulation of appetite and gastrointestinal functions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary receptors for obestatin is GPR39, a G protein-coupled receptor. The binding of obestatin to GPR39 influences various signaling pathways, including those involved in cell proliferation and survival. Additionally, obestatin has been shown to interact with insulin and glucose metabolism, indicating its potential role in metabolic regulation .
Cellular Effects
Obestatin (human) exerts various effects on different cell types and cellular processes. In pancreatic beta cells, obestatin has been observed to modulate insulin secretion. At lower concentrations, it potentiates insulin response to glucose, while at higher concentrations, it inhibits glucose-induced insulin secretion . Obestatin also influences cell signaling pathways, including those related to cell proliferation, apoptosis, and differentiation. Furthermore, it affects gene expression and cellular metabolism, contributing to its role in energy homeostasis and appetite regulation .
Molecular Mechanism
The molecular mechanism of obestatin (human) involves its interaction with specific receptors and subsequent activation of intracellular signaling pathways. Upon binding to GPR39, obestatin activates downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. These pathways play crucial roles in regulating cell survival, proliferation, and metabolism. Additionally, obestatin’s interaction with insulin signaling pathways suggests its involvement in glucose homeostasis and metabolic regulation .
Dosage Effects in Animal Models
The effects of obestatin (human) vary with different dosages in animal models. At lower doses, obestatin has been shown to enhance insulin secretion and improve glucose tolerance. At higher doses, it can inhibit insulin secretion and impair glucose metabolism. These dosage-dependent effects highlight the importance of precise dosing in potential therapeutic applications. Additionally, high doses of obestatin have been associated with adverse effects, including gastrointestinal disturbances and altered energy homeostasis .
Metabolic Pathways
Obestatin (human) is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. Obestatin’s role in regulating insulin secretion and glucose homeostasis further underscores its significance in metabolic regulation. Understanding the specific metabolic pathways influenced by obestatin is crucial for developing targeted therapeutic strategies .
Transport and Distribution
Within cells and tissues, obestatin (human) is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Obestatin’s localization and accumulation in specific tissues, such as the pancreas and gastrointestinal tract, are essential for its physiological functions. The precise transport and distribution mechanisms of obestatin require further elucidation to fully understand its role in different tissues .
Subcellular Localization
Obestatin (human) exhibits specific subcellular localization patterns that influence its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications. These localization patterns are crucial for obestatin’s interactions with its receptors and downstream signaling pathways. Understanding the subcellular localization of obestatin can provide insights into its precise mechanisms of action and potential therapeutic applications .
準備方法
合成経路と反応条件: オベスタチンは、ペプチドの製造に一般的に使用される方法である固相ペプチド合成 (SPPS) を使用して合成することができます。このプロセスは、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次添加することを伴います。 反応条件には通常、不要な副反応を防ぐための保護基の使用と、ペプチド結合の形成を促進するカップリング試薬の使用が含まれます .
工業生産方法: オベスタチンの工業生産には、大規模な SPPS に続いて、高速液体クロマトグラフィー (HPLC) を使用した精製が含まれます。 精製されたペプチドは、質量分析法や核磁気共鳴 (NMR) 分光法などの技術を使用して特徴付けられ、その構造と純度を確認します .
化学反応の分析
反応の種類: オベスタチンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、ペプチドの構造と機能を変化させる可能性があります .
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤(過酸化水素など)、還元剤(ジチオスレイトールなど)、さまざまな求核剤(置換反応用)などがあります。 反応条件には通常、目的の修飾を確保するために、制御された温度とpHレベルが含まれます .
形成される主要な生成物: これらの反応から形成される主要な生成物には、生物学的活性が変化した修飾されたペプチドが含まれます。 たとえば、酸化は、ジスルフィド結合の形成につながる可能性があり、これによりペプチドの構造を安定させることができます .
科学研究アプリケーション
オベスタチンは、化学、生物学、医学、および産業において、幅広い科学研究アプリケーションを持っています。化学では、ペプチド合成と修飾技術を研究するために使用されます。 生物学では、オベスタチンは、食欲、エネルギーバランス、胃腸の運動を調節する役割について研究されています 。 医学では、オベスタチンは、肥満、糖尿病、心臓血管疾患などの病状における潜在的な治療用途について調査されています 。 産業では、オベスタチンは、ペプチドベースの医薬品や診断ツールの開発に使用されています .
類似化合物との比較
Obestatin is closely related to ghrelin, as both are derived from the same precursor molecule, preproghrelin . While ghrelin stimulates appetite and promotes weight gain, obestatin has the opposite effect, reducing food intake and body weight gain . Other similar compounds include nesfatin-1, another anorectic peptide, and motilin, which is involved in gastrointestinal motility . Obestatin’s unique ability to oppose the actions of ghrelin and its potential therapeutic applications make it a compound of significant interest in scientific research .
特性
IUPAC Name |
4-[[1-[[2-[[1-[[6-amino-1-[[1-[[1-[[2-[[1-[[5-amino-1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[5-amino-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[2-[[1-[2-[[4-amino-2-[(2-amino-3-phenylpropanoyl)amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H176N32O33/c1-13-61(10)95(146-91(158)53-127-113(178)93(59(6)7)147-110(175)81(50-92(159)160)141-108(173)78(46-65-25-18-15-19-26-65)142-112(177)84-28-22-42-148(84)116(181)63(12)130-105(170)80(49-89(123)156)137-98(163)69(118)45-64-23-16-14-17-24-64)115(180)134-70(27-20-21-41-117)101(166)138-76(44-58(4)5)106(171)143-82(54-149)99(164)126-52-90(157)145-94(60(8)9)114(179)135-74(36-40-88(122)155)104(169)139-77(47-66-29-31-68(151)32-30-66)107(172)132-72(34-38-86(120)153)102(167)131-73(35-39-87(121)154)103(168)140-79(48-67-51-125-56-128-67)109(174)144-83(55-150)111(176)133-71(33-37-85(119)152)100(165)129-62(11)97(162)136-75(96(124)161)43-57(2)3/h14-19,23-26,29-32,51,56-63,69-84,93-95,149-151H,13,20-22,27-28,33-50,52-55,117-118H2,1-12H3,(H2,119,152)(H2,120,153)(H2,121,154)(H2,122,155)(H2,123,156)(H2,124,161)(H,125,128)(H,126,164)(H,127,178)(H,129,165)(H,130,170)(H,131,167)(H,132,172)(H,133,176)(H,134,180)(H,135,179)(H,136,162)(H,137,163)(H,138,166)(H,139,169)(H,140,168)(H,141,173)(H,142,177)(H,143,171)(H,144,174)(H,145,157)(H,146,158)(H,147,175)(H,159,160) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQOGPZNKNSCJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C116H176N32O33 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2546.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Beyond its role in adipocyte metabolism, are there other areas where obestatin's function is being investigated?
A2: Yes, research indicates a potential connection between maternal obesity and altered obestatin levels in human milk []. While human milk is recognized for its nutritional and immunological benefits for infants, maternal obesity appears to influence the concentration of various immunological factors within it, including obestatin []. Further research is crucial to understand the implications of these alterations on infant health and development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
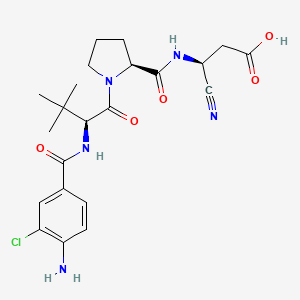
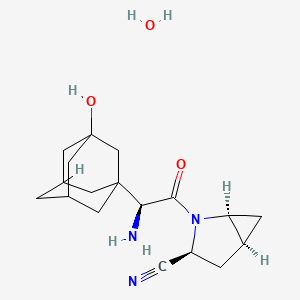
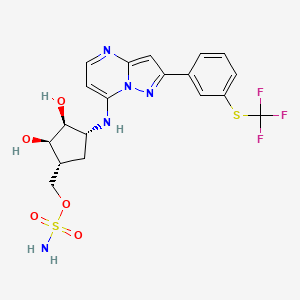

![Urea, N'-(4,5,6,11,12,13-hexahydro-2-methyl-4-oxo-11-propyl-2H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-8-yl)-N-methyl-N-phenyl-](/img/structure/B612279.png)
![[19-methyl-3-(2-methylpropyl)-14-oxo-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-7-yl] N-[[4-(dimethylamino)phenyl]methyl]carbamate](/img/structure/B612280.png)
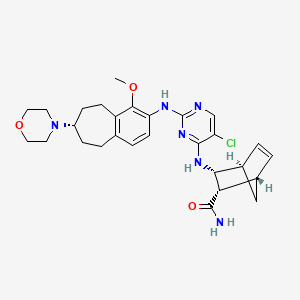
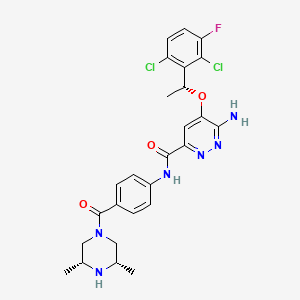
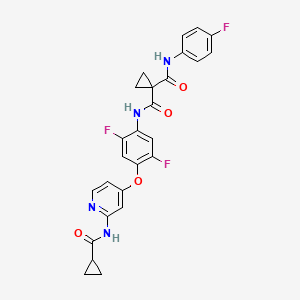
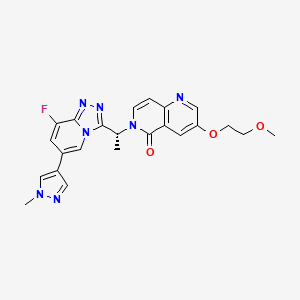
![6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline](/img/structure/B612286.png)
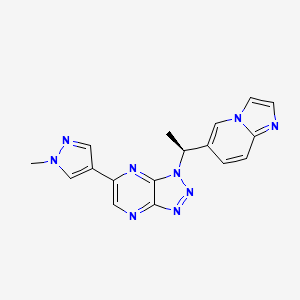
![N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B612289.png)
